REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([OH:9])=O.O=S(Cl)[Cl:12]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([Cl:12])=[O:9]
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
COCCOCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under N2 for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess SOCl2 was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dry benzene (15 ml.)
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaOH (in vacuo)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.62 mmol | |
AMOUNT: MASS | 705 mg | |
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |